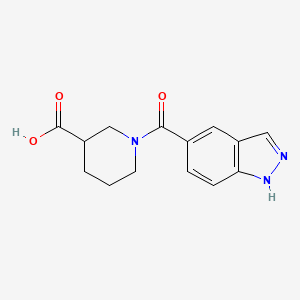

1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

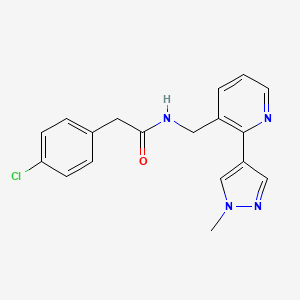

1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 1099058-83-9 . It has a molecular weight of 273.29 . The IUPAC name for this compound is 1-(1H-indazol-5-ylcarbonyl)-3-piperidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15N3O3/c18-13(17-5-1-2-10(8-17)14(19)20)9-3-4-12-11(6-9)7-15-16-12/h3-4,6-7,10H,1-2,5,8H2,(H,15,16)(H,19,20) .Scientific Research Applications

Synthesis and Biological Investigation

Synthesis of Indazole Derivatives : A study by Dawane et al. (2009) describes the synthesis of new indazole derivatives through Michael condensation and subsequent reactions to yield compounds screened for antibacterial activity. This research highlights the versatility of indazole compounds in synthesizing new molecules with potential biological applications (Dawane, Konda, Baseer, & Vibhute, 2009).

Enthalpy of Formation Studies : Orozco-Guareño et al. (2019) investigated the enthalpy of formation for various indazole compounds, providing critical data for understanding the energetic and structural influences of substituents like carbonyl and acetate groups. This information is crucial for the design of new compounds with optimized properties (Orozco-Guareño et al., 2019).

Chemical Synthesis Techniques

- Large-Scale Synthesis of Indazole Carboxylic Acids : Coelho and Schildknegt (2007) reported an efficient large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid, showcasing advanced techniques in aromatic nucleophilic substitution and cyclization. This method demonstrates the production capabilities for labeled compounds, useful in tracer and medicinal chemistry studies (Coelho & Schildknegt, 2007).

Advanced Material Development

- Functionalized Magnetic Nanoparticles : Ghorbani‐Choghamarani and Azadi (2015) developed Fe3O4-PPCA (Piperidine-4-carboxylic acid functionalized iron oxide nanoparticles) as a novel nanomagnetic reusable catalyst. This catalyst was utilized for the efficient synthesis of complex organic compounds, demonstrating the integration of organic synthesis with materials science for sustainable chemical processes (Ghorbani‐Choghamarani & Azadi, 2015).

Theoretical and Structural Analysis

- Crystal Structure Analysis : Research by Yong-zhou (2008) on the crystal structure of a specific indazole-3-carboxylic acid derivative provides insights into its molecular arrangement and potential for stability and bioactivity. Such studies are fundamental in the development of new pharmaceuticals and materials with desired properties (Hu Yong-zhou, 2008).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The compound “1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid” contains an indazole group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals and therapeutic agents, suggesting that it may interact with biological targets in the body .

Mode of Action

The indazole group in “this compound” could potentially form interactions with the target protein, leading to changes in its function .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Many drugs with similar structures are involved in pathways related to cell signaling, inflammation, and cancer .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the presence of the indazole group, it might have effects on cell growth, inflammation, or other cellular processes .

properties

IUPAC Name |

1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-13(17-5-1-2-10(8-17)14(19)20)9-3-4-12-11(6-9)7-15-16-12/h3-4,6-7,10H,1-2,5,8H2,(H,15,16)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZKHYYVGPYUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NN=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)

![N-[2-[[2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2636784.png)

![N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2636785.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2636788.png)

![ethyl 3-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2636792.png)

![3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636793.png)

![2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2636796.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2636799.png)